molecular formula C13H15N3O B6497471 2-[(pyrrolidin-2-yl)methoxy]quinoxaline CAS No. 1283488-00-5

2-[(pyrrolidin-2-yl)methoxy]quinoxaline

Cat. No. B6497471
CAS RN: 1283488-00-5
M. Wt: 229.28 g/mol
InChI Key: JDURXURVKDHQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(pyrrolidin-2-yl)methoxy]quinoxaline” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been extensively studied . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .

Advantages and Limitations for Lab Experiments

2-[(pyrrolidin-2-yl)methoxy]quinoxaline is a useful tool for laboratory experiments due to its wide range of potential applications. In particular, it can be used as a tool for synthesis, as well as for the study of its biochemical and physiological effects. Additionally, this compound can be used to study the mechanism of action of various drugs, as well as to study the effects of various diseases. However, there are some limitations to the use of this compound in laboratory experiments. In particular, it is a relatively unstable compound, and thus its use may be limited in some experiments. Additionally, the effects of this compound may vary depending on the concentration used, as well as the reaction conditions.

Future Directions

The potential applications of 2-[(pyrrolidin-2-yl)methoxy]quinoxaline are numerous, and thus there are many potential future directions for research. In particular, further research is needed to better understand the mechanism of action of this compound, as well as its potential use in the treatment of various diseases. Additionally, further research is needed to explore the potential of this compound as an antifungal agent, as well as its potential use in the synthesis of a variety of organic compounds. Furthermore, further research is needed to explore the potential of this compound as an antioxidant and to study its effects on various cellular targets. Finally, further research is needed to explore the potential of this compound as a tool for drug discovery and development.

Synthesis Methods

2-[(pyrrolidin-2-yl)methoxy]quinoxaline can be synthesized using a variety of methods. The most common method is the reaction of pyrrolidine with 2-chloroquinoxaline. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction can be further optimized by varying the reaction conditions, such as temperature and reaction time. Other methods for synthesizing this compound include the reaction of pyrrolidine with 2-methoxyquinoxaline, as well as the condensation of pyrrolidine and 2-chloroquinoxaline in the presence of a base.

Scientific Research Applications

2-[(pyrrolidin-2-yl)methoxy]quinoxaline has been studied extensively for its potential applications in various fields of science and technology. In particular, its use in synthesis has been studied extensively, as it has been found to be a useful tool in the synthesis of a variety of organic compounds. Furthermore, this compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, this compound has been studied for its potential use as an antifungal agent.

properties

IUPAC Name

2-(pyrrolidin-2-ylmethoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)15-8-13(16-12)17-9-10-4-3-7-14-10/h1-2,5-6,8,10,14H,3-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDURXURVKDHQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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